
3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one
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Overview
Description
3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one is a complex organic compound with a unique structure that includes a hydroxy group, a methoxy group, and a methyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-hydroxy-2-methoxypropanal with 5-methyloxolan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methyl-4-pyrone: Known for its use in flavoring and fragrance industries.
3-Hydroxybenzoic acid: Used in the production of pharmaceuticals and cosmetics.
Kojic acid: Widely used in cosmetics for its skin-whitening properties.
Uniqueness
3-(3-Hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one stands out due to its unique combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
74824-94-5 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-(3-hydroxy-2-methoxypropylidene)-5-methyloxolan-2-one |
InChI |
InChI=1S/C9H14O4/c1-6-3-7(9(11)13-6)4-8(5-10)12-2/h4,6,8,10H,3,5H2,1-2H3 |
InChI Key |
PZTWSRITROCZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(CO)OC)C(=O)O1 |
Origin of Product |
United States |
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